
2-(Methylamino)quinoline-4-carbonitrile
説明
2-(Methylamino)quinoline-4-carbonitrile, also known as MAQC, is an organic compound that belongs to the family of quinoline derivatives. It has a molecular weight of 183.21 g/mol .
Molecular Structure Analysis
The molecular formula of 2-(Methylamino)quinoline-4-carbonitrile is C11H9N3 . The InChI code is 1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14) .科学的研究の応用
Cancer Treatment Research
2-(Methylamino)quinoline-4-carbonitrile derivatives have shown significant promise in cancer treatment research. A notable study discusses the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase activity. These compounds exhibit potent inhibitory effects on HER-2 kinase and demonstrate enhanced activity against HER-2 positive cells, suggesting potential applications in cancer therapies (Tsou et al., 2005).
Synthesis and Chemical Properties
Another significant area of application is in the development of novel synthetic pathways and understanding the chemical properties of 2-(Methylamino)quinoline-4-carbonitrile compounds. A study details the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles, showcasing the versatility of these compounds in chemical synthesis (Pratap & Ram, 2007).
Photovoltaic Applications
Research also extends into the field of renewable energy, particularly in the development of organic photovoltaic materials. A study investigates the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential in the fabrication of organic–inorganic photodiodes (Zeyada et al., 2016).
Corrosion Inhibition
2-(Methylamino)quinoline-4-carbonitrile derivatives have been explored as corrosion inhibitors. Studies demonstrate their effectiveness in protecting metals like mild steel in acidic environments. This application is crucial in industries where metal corrosion can lead to significant economic losses and safety hazards (Singh et al., 2016).
DNA Detection
These compounds have also been investigated for their potential in biological applications, such as DNA detection. A study on novel aminated benzimidazo[1,2-a]quinolines, which are derivatives of 2-(Methylamino)quinoline-4-carbonitrile, shows that they can act as fluorescent probes for DNA, indicating potential applications in biochemical research and medical diagnostics (Perin et al., 2011).
将来の方向性
The future directions for research on 2-(Methylamino)quinoline-4-carbonitrile could include exploring its potential biological activities and developing more efficient synthesis methods. Given the biological activities exhibited by quinoline derivatives, this compound could be a promising candidate for drug development .
特性
IUPAC Name |
2-(methylamino)quinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYBPQWMMTFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)quinoline-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1422864.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)
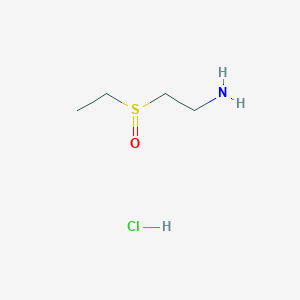

![1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422873.png)
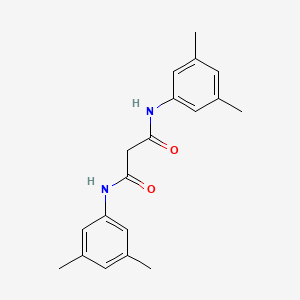

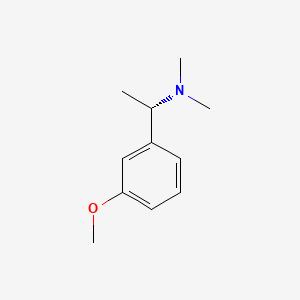
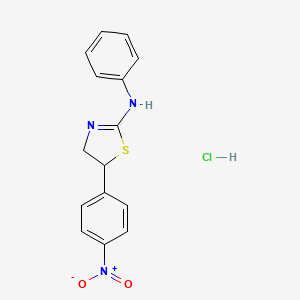

![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)
![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1422885.png)
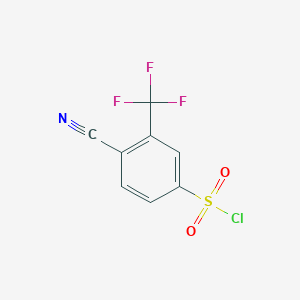
![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)